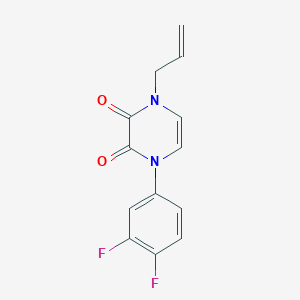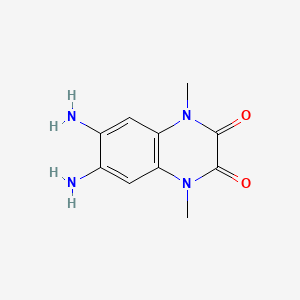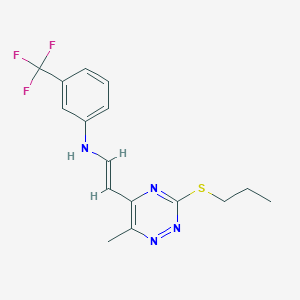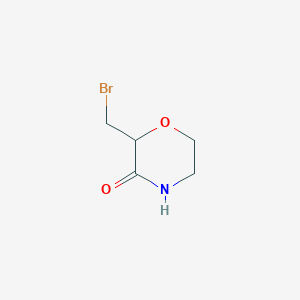
2-(Bromomethyl)morpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)morpholin-3-one is a chemical compound that belongs to the class of morpholine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Aplicaciones Científicas De Investigación
Synthesis of Morpholine Derivatives
Novel Synthesis of cis-3,5-Disubstituted Morpholine Derivatives : A study by D’hooghe et al. (2006) details a novel diastereoselective transformation of 1-tert-Butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, using bromine in dichloromethane. This compound served as a precursor for further synthesis of various morpholine derivatives, showcasing the utility of 2-(Bromomethyl)morpholin-3-one in creating complex morpholine frameworks with potential applications in medicinal chemistry (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).
Efficient Synthesis of Morpholine Building Blocks : Stojiljkovic et al. (2022) report the synthesis of optically pure 3-hydroxymethylmorpholine building blocks and their sulfamidates, exploiting a stereospecific strategy. This highlights the role of 2-(Bromomethyl)morpholin-3-one in enabling the efficient construction of morpholine-based scaffolds, which are significant in drug discovery and development (Stojiljkovic, Meyer, Boulay, Hebeisen, Rageot, Wymann, & Borsari, 2022).
Multicomponent Synthesis Approaches
- Multicomponent Synthesis of 2,2,6-Trisubstituted Morpholine Derivatives : Zhou et al. (2012) described a multicomponent synthesis approach for 2,2,6-trisubstituted morpholines, involving epichlorohydrin, N-bromosuccinimide, nosyl amide, and an olefin. This method underscores the synthetic versatility and applicability of 2-(Bromomethyl)morpholin-3-one in creating morpholine derivatives with potential for further chemical modifications (Zhou, Zhou, & Yeung, 2012).
Photoredox Catalysis
- Selective Bromination of sp3 C-H Bonds : Kee et al. (2014) explored the bromination of aliphatic and benzylic sp3 CH bonds through visible light photoredox catalysis, utilizing Eosin Y disodium salt as a catalyst and morpholine as a necessary component. This work illustrates the catalytic potential of 2-(Bromomethyl)morpholin-3-one in selective bromination reactions, facilitating the functionalization of complex molecules (Kee, Kee, Chan, Wong, & Tan, 2014).
Safety And Hazards
Propiedades
IUPAC Name |
2-(bromomethyl)morpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrNO2/c6-3-4-5(8)7-1-2-9-4/h4H,1-3H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQBJYBFTFUXMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C(=O)N1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)morpholin-3-one | |
CAS RN |
2138232-60-5 |
Source


|
| Record name | 2-(bromomethyl)morpholin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Cyclopentyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylsulfonyl]amino]acetic acid](/img/structure/B2663444.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)pivalamide hydrochloride](/img/structure/B2663445.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-((4-methoxyphenyl)thio)acetamide hydrochloride](/img/structure/B2663446.png)
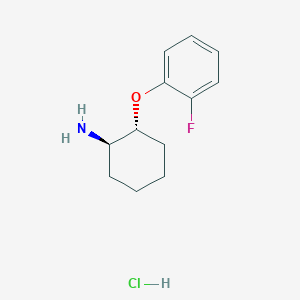
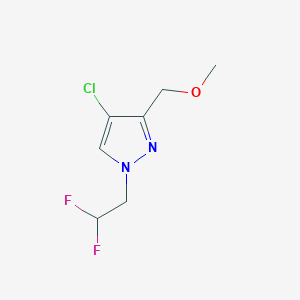

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2663451.png)
![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B2663455.png)
